molecular formula C6H10ClN3O2 B13669201 2-Amino-3-(1H-pyrazol-4-yl)propanoic acid hydrochloride

2-Amino-3-(1H-pyrazol-4-yl)propanoic acid hydrochloride

Cat. No.: B13669201
M. Wt: 191.61 g/mol
InChI Key: OLUDRLILCJKLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(1H-pyrazol-4-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C6H9N3O2·HCl It is a derivative of propanoic acid, featuring an amino group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1H-pyrazol-4-yl)propanoic acid hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Amino Acid Formation: The pyrazole derivative is then reacted with an appropriate α-amino acid precursor, such as glycine, under controlled conditions to form the desired amino acid derivative.

    Hydrochloride Salt Formation: The final step involves the conversion of the free amino acid into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1H-pyrazol-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

2-Amino-3-(1H-pyrazol-4-yl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
  • 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid

Uniqueness

2-Amino-3-(1H-pyrazol-4-yl)propanoic acid hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a pyrazole ring

Properties

Molecular Formula

C6H10ClN3O2

Molecular Weight

191.61 g/mol

IUPAC Name

2-amino-3-(1H-pyrazol-4-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-9-3-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H

InChI Key

OLUDRLILCJKLJJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)CC(C(=O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.